Patent vs. Analog: A Critical Gap in Biological Comparator Data
Primary literature searches do not yield any direct head-to-head or cross-study quantitative biological comparisons between 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester and its closest analogs. The compound appears as 'Reference Example 629' in patent US10202379 , which broadly claims antiviral compounds [1], but no specific IC50, Ki, or other potency metric for this example is publicly disclosed. A structurally distinct isochroman derivative from a different patent series (reported as BDBM346837) shows an EC50 of 5 nM [2], but the scaffold and target are not comparable to the target compound. The scarcity of public data means any claim of differentiation is unsupported by the current evidence base.
| Evidence Dimension | Biological activity (potency) against a defined target |
|---|---|
| Target Compound Data | Not reported in accessible literature |
| Comparator Or Baseline | A structurally unrelated isochroman derivative (BDBM346837) has an EC50 of 5 nM; no close analog comparison is available |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Target compound is listed in patent US10202379; the comparator data is from a BindingDB assay (assay description not specified for the target compound) |
Why This Matters
The complete lack of public potency data for this compound means any procurement or selection decision must be based on proprietary in-house screening rather than literature precedent.
- [1] CN101172957B. Novel compound, synthetic method thereof and therapeutic usage. Available at: https://patents.google.com/patent/CN101172957B/en (Accessed 2026-04-30). View Source
- [2] BindingDB. BDBM346837, US10202379, Reference Example 463. Affinity Data: EC50=5nM. Available at: https://ww.w.bindingdb.org (Accessed 2026-04-30). View Source
